

# Physical and chemical properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates

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## Compound of Interest

Compound Name: Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates

Cat. No.: B1327898

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## An In-depth Technical Guide to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates**. The following guide is a compilation of available information, supplemented with predicted data and plausible scientific hypotheses to serve as a reference for research and development.

## Introduction

**Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates** is a keto-ester that belongs to the family of substituted phenylbutyric acid derivatives. While specific research on this compound is not widely published, its structural motif is of significant interest in medicinal chemistry. The 2,3-dichlorophenyl group is a key component in several active pharmaceutical ingredients (APIs), most notably in the atypical antipsychotic aripiprazole. This suggests that **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates** could serve as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a summary of its known and predicted properties, a plausible synthetic route, and a discussion of its potential relevance in drug discovery.

## Chemical and Physical Properties

Quantitative data for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates** is scarce. The following tables summarize its basic identifiers and predicted physicochemical properties.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	71450-93-6	[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> Cl <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	275.13 g/mol	[1]
IUPAC Name	ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate	
Synonyms	Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates	[1]
InChIKey	BCBHDQZVFWUZRW-UHFFFAOYSA-N	[1]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Boiling Point	~405.5 °C at 760 mmHg	Prediction based on structurally similar compounds.
Melting Point	Not available	
Density	~1.3 g/cm <sup>3</sup>	Prediction based on structurally similar compounds.
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate.	General solubility behavior for similar compounds.
pKa	Not available	
LogP	~3.0	Prediction based on structurally similar compounds, indicating moderate lipophilicity.

## Proposed Synthesis

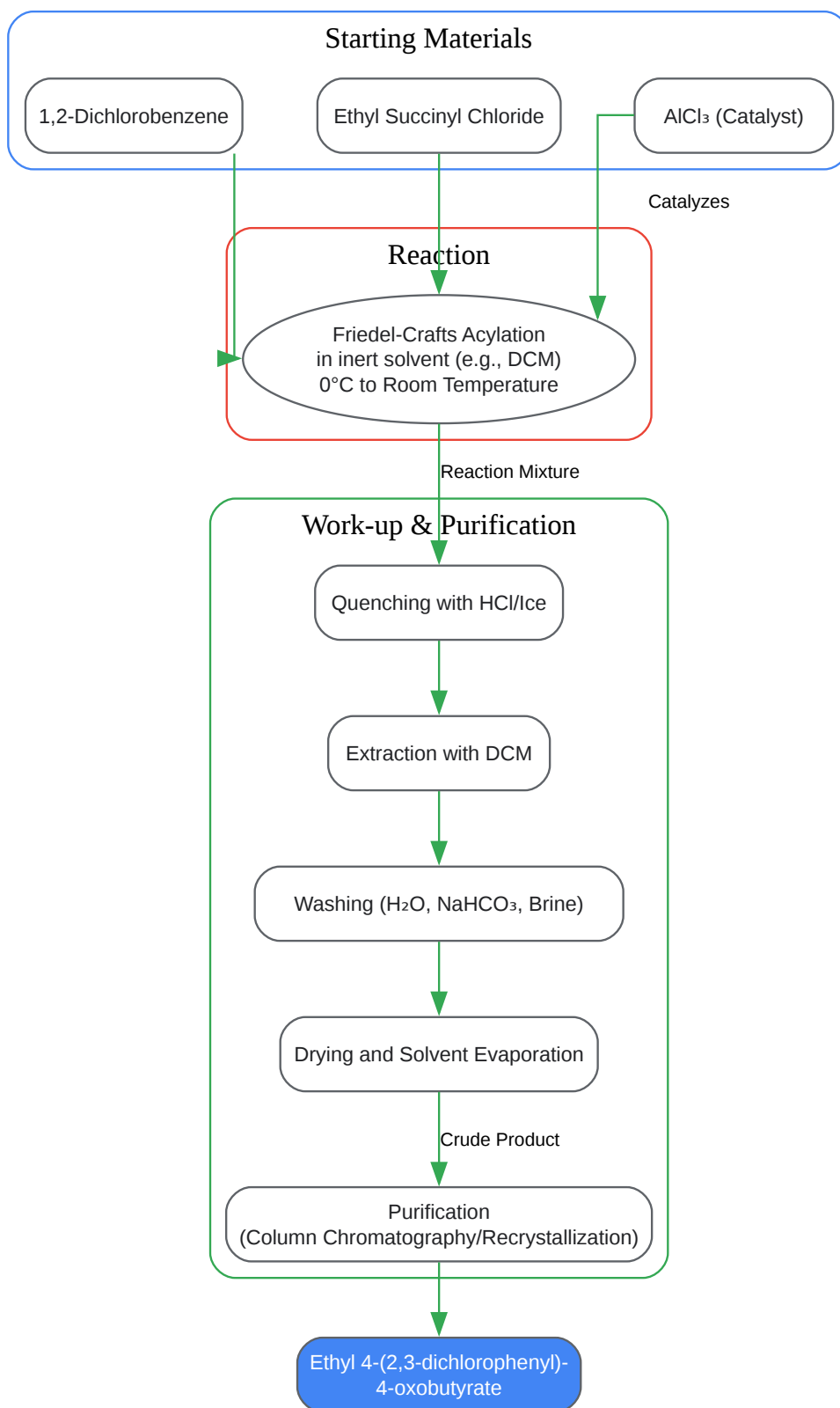
A plausible and common method for the synthesis of 4-aryl-4-oxobutanoates is the Friedel-Crafts acylation of an aromatic compound with a succinic anhydride derivative. For **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates**, this would involve the reaction of 1,2-dichlorobenzene with ethyl succinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

### Experimental Protocol: Proposed Friedel-Crafts Acylation

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** The flask is cooled in an ice bath (0-5 °C). A solution of ethyl succinyl chloride (1.0 equivalent) and 1,2-dichlorobenzene (1.0 equivalent) in the same inert solvent

is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).



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Caption: Proposed workflow for the synthesis of **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates**.

## Spectroscopic Data (Analog-Based)

No specific spectroscopic data for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates** is available. However, the expected spectral features can be inferred from structurally similar compounds.

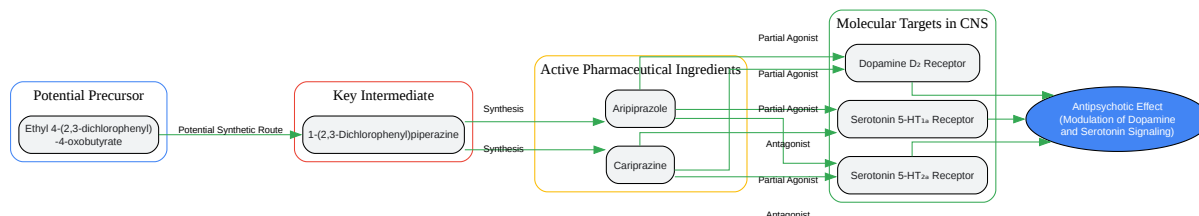
Table 3: Expected Spectroscopic Features

Technique	Expected Features
<sup>1</sup> H NMR	- Aromatic protons (3H) in the range of 7.2-7.8 ppm. - Triplet for the methylene group adjacent to the carbonyl (C3-H <sub>2</sub> ) around 3.2 ppm. - Triplet for the methylene group adjacent to the ester (C2-H <sub>2</sub> ) around 2.8 ppm. - Quartet for the ethyl ester's methylene group (-OCH <sub>2</sub> CH <sub>3</sub> ) around 4.1 ppm. - Triplet for the ethyl ester's methyl group (-OCH <sub>2</sub> CH <sub>3</sub> ) around 1.2 ppm.
<sup>13</sup> C NMR	- Carbonyl carbon of the ketone around 195-200 ppm. - Carbonyl carbon of the ester around 172 ppm. - Aromatic carbons between 125-140 ppm. - Methylene carbon of the ethyl ester (-OCH <sub>2</sub> ) around 61 ppm. - Methylene carbons of the butyrate chain (C2 and C3) between 28-35 ppm. - Methyl carbon of the ethyl ester (-CH <sub>3</sub> ) around 14 ppm.
IR Spectroscopy	- Strong C=O stretching vibration for the ketone around 1685 cm <sup>-1</sup> . - Strong C=O stretching vibration for the ester around 1730 cm <sup>-1</sup> . - C-H stretching vibrations for aromatic and aliphatic groups. - C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry	- A molecular ion peak (M <sup>+</sup> ) at m/z 274 (for <sup>35</sup> Cl isotopes) and 276/278 (due to <sup>37</sup> Cl isotopes), showing the characteristic isotopic pattern for two chlorine atoms. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC <sub>2</sub> H <sub>5</sub> ), the ethyl group (-C <sub>2</sub> H <sub>5</sub> ), and cleavage of the butyrate chain.

## Potential Biological Significance and Signaling Pathways

While there is no direct biological data for **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates**, its structural similarity to precursors of major antipsychotic drugs provides a strong rationale for its potential utility in neuroscience drug discovery. The 1-(2,3-dichlorophenyl)piperazine moiety, which could potentially be synthesized from the title compound, is a key pharmacophore in aripiprazole and cariprazine. These drugs exert their therapeutic effects by modulating dopaminergic and serotonergic pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Aripiprazole and cariprazine are partial agonists at the dopamine D<sub>2</sub> receptors and serotonin 5-HT<sub>1A</sub> receptors, and antagonists at the 5-HT<sub>2A</sub> receptors. This "dopamine-serotonin system stabilizer" activity is thought to reduce the positive symptoms of psychosis (like hallucinations and delusions) without causing the severe extrapyramidal side effects associated with older antipsychotics.



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Caption: Potential relevance of the target compound in the synthesis of CNS-active drugs.

## Safety and Handling

Based on general safety data for similar chemical structures, **Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrates** should be handled with care in a well-ventilated area or a fume hood.<sup>[1]</sup>

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.<sup>[1]</sup> Avoid contact with skin and eyes, and prevent inhalation of any dust or

vapors.[1] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

## Conclusion

**Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate** is a compound with limited available data but significant potential as a building block in medicinal chemistry, particularly for the synthesis of neuropsychiatric drugs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential applications. Further experimental validation of the predicted data and exploration of its biological activities are warranted to fully elucidate its scientific value.

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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1327898#physical-and-chemical-properties-of-ethyl-4-2-3-dichlorophenyl-4-oxobutyrate\]](https://www.benchchem.com/product/b1327898#physical-and-chemical-properties-of-ethyl-4-2-3-dichlorophenyl-4-oxobutyrate)

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